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molecular formula C10H10N4O B8500403 N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide

N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide

Cat. No. B8500403
M. Wt: 202.21 g/mol
InChI Key: QFJDBTQXCUXRGL-UHFFFAOYSA-N
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Patent
US07531556B2

Procedure details

N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide (4.1 g, 20.3 mmol) was heated in 6N HCl (30 mL) overnight. Solution was concentrated in vacuum to afford the title compound (3.82 g , 96% yield) as a white hydrochloride salt. 1H NMR (d6-DMSO): 8.92-8.91 (2H, d), 8.43-8.42 (2H, d), 7.38-6.81 (1H, br s). FIA MS: MH+161.2, M−159.1.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:11][N:10]=[C:9]([NH:12]C(=O)C)[CH:8]=2)=[CH:3][CH:2]=1>Cl>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[NH:11][N:10]=[C:9]([NH2:12])[CH:8]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC(=NN1)NC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Solution was concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC(=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 117.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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